molecular formula C7H5FN2O B15292466 3-Amino-6-fluoro-2-hydroxybenzonitrile

3-Amino-6-fluoro-2-hydroxybenzonitrile

Cat. No.: B15292466
M. Wt: 152.13 g/mol
InChI Key: XAHJIQMDDSREIW-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H5FN2O. It is a derivative of benzonitrile, featuring an amino group, a fluoro substituent, and a hydroxyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the nitration of 3-amino-6-fluorophenol, followed by reduction and subsequent cyanation. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzonitriles, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-6-fluoro-2-hydroxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzonitrile
  • 6-Amino-2-fluoro-3-hydroxybenzonitrile
  • 3-Amino-4-fluoro-2-hydroxybenzonitrile

Uniqueness

3-Amino-6-fluoro-2-hydroxybenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-amino-6-fluoro-2-hydroxybenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,11H,10H2

InChI Key

XAHJIQMDDSREIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)O)C#N)F

Origin of Product

United States

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